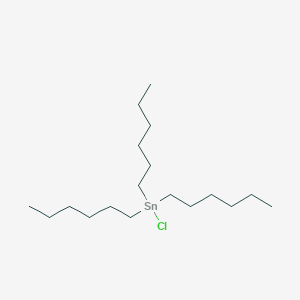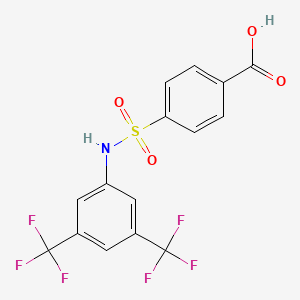![molecular formula C16H26O5Si B13790550 (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure It features a cyclopenta[c]pyran ring system, which is a fused bicyclic structure, and includes various functional groups such as a tert-butyldimethylsilyl ether, a ketone, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[c]pyran core, followed by the introduction of the tert-butyldimethylsilyl ether and the carboxylate ester groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the desired product with high purity.
化学反応の分析
Types of Reactions
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl ether can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions often involve controlling the temperature and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the ketone group would yield a carboxylic acid, while reduction would yield an alcohol.
科学的研究の応用
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a useful tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and the target molecules.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopenta[c]pyran derivatives and compounds with similar functional groups, such as:
Cyclopenta[c]pyran-4-carboxylates: These compounds share the same core structure but may have different substituents.
Tert-butyldimethylsilyl ethers: Compounds with this protecting group are commonly used in organic synthesis.
Ketones and carboxylates: These functional groups are found in many organic compounds and contribute to their reactivity.
Uniqueness
What sets (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate apart is its combination of functional groups and its specific stereochemistry. This unique combination allows for selective reactions and interactions that are not possible with other compounds.
特性
分子式 |
C16H26O5Si |
|---|---|
分子量 |
326.46 g/mol |
IUPAC名 |
methyl (4aS,7aR)-1-[tert-butyl(dimethyl)silyl]oxy-7-oxo-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C16H26O5Si/c1-16(2,3)22(5,6)21-15-13-10(7-8-12(13)17)11(9-20-15)14(18)19-4/h9-10,13,15H,7-8H2,1-6H3/t10-,13+,15?/m1/s1 |
InChIキー |
FFAFDHGMGLUTFP-VJCHLYOQSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC1[C@H]2[C@H](CCC2=O)C(=CO1)C(=O)OC |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1C2C(CCC2=O)C(=CO1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


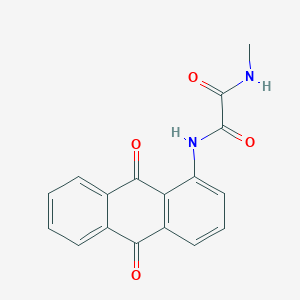

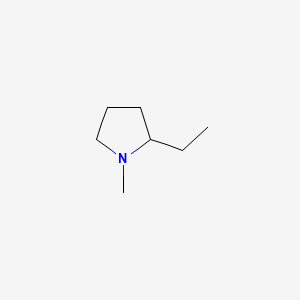
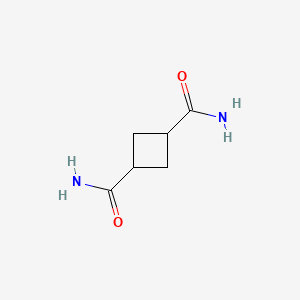

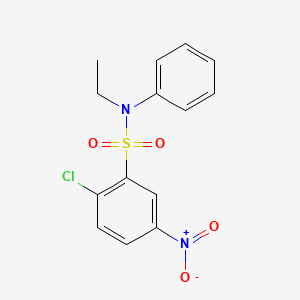
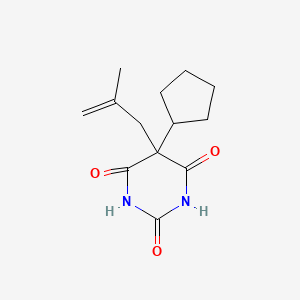
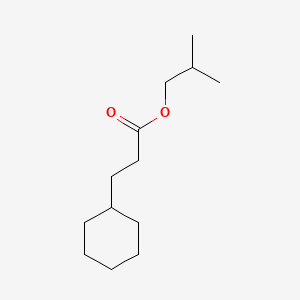
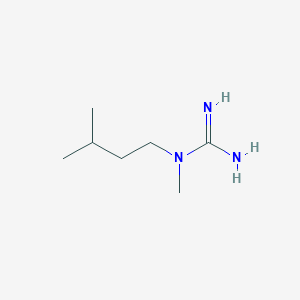
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
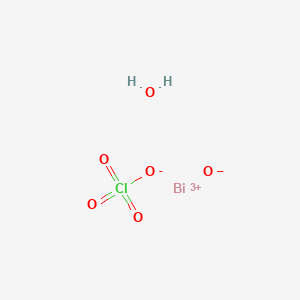
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
